An In-depth Technical Guide to 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone: Synthesis, Characterization, and Scientific Context
An In-depth Technical Guide to 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone: Synthesis, Characterization, and Scientific Context
This technical guide provides a comprehensive analysis of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone, a fluorinated aromatic ketone of interest to researchers in medicinal chemistry and materials science. As this specific substitution pattern does not appear to be widely documented in publicly available literature, this guide synthesizes information from established chemical principles and data from closely related structural analogs to present a robust framework for its synthesis, characterization, and potential utility.
Introduction and Molecular Overview
3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is a propiophenone derivative characterized by a 3,5-difluorinated phenyl ring attached to the carbonyl group and a 3,4-dimethylphenyl group at the β-position of the propyl chain. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The strategic placement of two fluorine atoms in a meta-relationship on the phenyl ketone moiety is expected to significantly influence the electronic nature of the carbonyl group, potentially impacting its reactivity and intermolecular interactions.
The 3,4-dimethylphenyl (o-xylene) portion of the molecule adds steric bulk and lipophilicity. The overall structure suggests potential applications as a scaffold or intermediate in the synthesis of more complex molecules, including potential pharmacologically active agents.[3][4][5]
Chemical Structure and IUPAC Name
The chemical structure of the target compound is presented below.
IUPAC Name: 1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Molecular Formula: C₁₇H₁₆F₂O
Canonical SMILES: CC1=CC(C)=C(CCC(=O)C2=CC(F)=CC(F)=C2)C=C1
Caption: Chemical structure of 1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one.
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Source of Comparison |
| Molecular Weight | 274.31 g/mol | Calculated |
| Appearance | White to off-white solid or low-melting solid | Analogy to similar compounds[8] |
| Melting Point | Not available; expected to be a solid at room temperature. | Analogy |
| Boiling Point | Not available; expected to be > 300 °C at atmospheric pressure. | Analogy |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone, Ethyl Acetate). Insoluble in water. | General properties of aromatic ketones |
| LogP | ~4.4 | Computed for isomers[7] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Computed for isomers[6] |
Proposed Synthesis and Mechanism
The most direct and industrially relevant method for the synthesis of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is the Friedel-Crafts acylation.[9][10] This electrophilic aromatic substitution reaction involves the acylation of 1,3-difluorobenzene with 3-(3,4-dimethylphenyl)propanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12]
The overall synthetic workflow can be divided into two primary stages: the preparation of the acyl chloride precursor and the subsequent Friedel-Crafts acylation.
Caption: Proposed two-stage synthetic workflow for the target compound.
Stage 1: Preparation of 3-(3,4-dimethylphenyl)propanoyl chloride
The requisite acyl chloride can be readily prepared from the corresponding carboxylic acid, 3-(3,4-dimethylphenyl)propanoic acid. This transformation is typically achieved using a standard chlorinating agent.
Protocol:
-
To a solution of 3-(3,4-dimethylphenyl)propanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at room temperature.[13] Alternatively, oxalyl chloride with a catalytic amount of DMF can be used.[14]
-
After the initial gas evolution (SO₂ and HCl) subsides, gently reflux the mixture for 1-2 hours until the reaction is complete, as monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-(3,4-dimethylphenyl)propanoyl chloride is typically of sufficient purity to be used directly in the subsequent Friedel-Crafts reaction without further purification.[13]
Causality: Thionyl chloride is an effective and convenient reagent for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying the workup.[15]
Stage 2: Friedel-Crafts Acylation
This stage involves the core carbon-carbon bond formation. The protocol requires strictly anhydrous conditions as the Lewis acid catalyst and the acyl chloride are highly moisture-sensitive.
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous aluminum chloride (AlCl₃) (1.1-1.2 equivalents).[11]
-
Suspend the AlCl₃ in an anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), and cool the mixture to 0 °C in an ice-water bath.
-
Add a solution of 3-(3,4-dimethylphenyl)propanoyl chloride (1.0 equivalent) in the same anhydrous solvent to the AlCl₃ suspension dropwise via the dropping funnel. This will form the electrophilic acylium ion.
-
Following the formation of the acylium ion complex, add a solution of 1,3-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.[12]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is deemed complete by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[11] This step decomposes the aluminum chloride-ketone complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone.
Self-Validating System: The success of the reaction is validated at multiple stages. The formation of the acyl chloride is confirmed by the disappearance of the starting carboxylic acid. The final product's identity and purity are confirmed by a full suite of analytical techniques as described in the following section. The use of a slight excess of AlCl₃ ensures complete activation of the acyl chloride, as the product ketone can also form a complex with the Lewis acid.[10]
Analytical and Spectroscopic Characterization
A comprehensive analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.
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